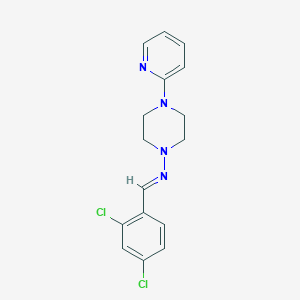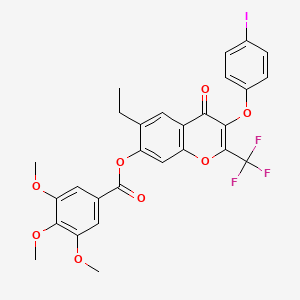![molecular formula C24H23ClO5 B11994050 6-chloro-7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11994050.png)
6-chloro-7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a fused chromone ring system. Its systematic name is quite a mouthful, but let’s break it down:
- The chromone core consists of a benzopyranone structure.
- The 6-chloro group indicates a chlorine atom substitution at the 6th position.
- The 4-phenyl group signifies a phenyl ring attached at the 4th position.
- The 2-oxoethoxy moiety involves an ethoxy group with a ketone (oxo) functionality.
- The 2H-pyran-4-yl fragment refers to a tetrahydro-2H-pyran ring system.
- Overall, this compound combines elements from various chemical families, making it intriguing for research.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in my current knowledge base. researchers typically employ organic synthesis techniques to assemble complex structures like this.
- Industrial production methods may involve multi-step processes, including protecting group manipulations, cyclizations, and selective functional group transformations.
Chemical Reactions Analysis
Reactivity: Given its diverse functional groups, this compound likely undergoes various reactions
Common Reagents and Conditions:
Major Products: These depend on reaction conditions, but expect derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its diverse pharmacophores.
Antioxidant Properties: The chromone scaffold often exhibits antioxidant activity.
Anti-inflammatory Effects: Some derivatives may modulate inflammation pathways.
Biological Studies: Investigate its interactions with enzymes, receptors, or cellular processes.
Mechanism of Action
Targets: It could interact with enzymes, receptors, or signaling pathways.
Pathways: Further studies are needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of chloro, phenyl, and oxoethoxy groups sets our compound apart.
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C24H23ClO5 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
6-chloro-7-[2-(2,2-dimethyloxan-4-yl)-2-oxoethoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H23ClO5/c1-24(2)13-16(8-9-29-24)20(26)14-28-22-12-21-18(10-19(22)25)17(11-23(27)30-21)15-6-4-3-5-7-15/h3-7,10-12,16H,8-9,13-14H2,1-2H3 |
InChI Key |
KVMRVXLLPSCCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}butanamide](/img/structure/B11993975.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11993977.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993983.png)
![9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993990.png)


![2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol](/img/structure/B11994020.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11994021.png)


![N-[1-(benzylthio)-2,2,2-trichloroethyl]-4-tert-butylbenzamide](/img/structure/B11994046.png)

![N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide](/img/structure/B11994057.png)
